molecular formula C14H13BrN4 B5698234 (4-bromobenzyl)(4,6-dimethyl-2-pyrimidinyl)cyanamide

(4-bromobenzyl)(4,6-dimethyl-2-pyrimidinyl)cyanamide

Cat. No. B5698234
M. Wt: 317.18 g/mol
InChI Key: TZGPIRGKXHIWSY-UHFFFAOYSA-N
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Description

(4-bromobenzyl)(4,6-dimethyl-2-pyrimidinyl)cyanamide, also known as BBDPC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. In

Mechanism of Action

The mechanism of action of (4-bromobenzyl)(4,6-dimethyl-2-pyrimidinyl)cyanamide is not fully understood. However, studies have shown that (4-bromobenzyl)(4,6-dimethyl-2-pyrimidinyl)cyanamide induces apoptosis in cancer cells through the activation of caspase-3 and caspase-9. (4-bromobenzyl)(4,6-dimethyl-2-pyrimidinyl)cyanamide also inhibits the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
(4-bromobenzyl)(4,6-dimethyl-2-pyrimidinyl)cyanamide has been shown to have both biochemical and physiological effects. In terms of biochemical effects, (4-bromobenzyl)(4,6-dimethyl-2-pyrimidinyl)cyanamide has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. In terms of physiological effects, (4-bromobenzyl)(4,6-dimethyl-2-pyrimidinyl)cyanamide has been shown to have anti-inflammatory effects and to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using (4-bromobenzyl)(4,6-dimethyl-2-pyrimidinyl)cyanamide in lab experiments is its high yield synthesis method. (4-bromobenzyl)(4,6-dimethyl-2-pyrimidinyl)cyanamide also has a relatively low toxicity, making it easier to handle in lab experiments. However, one limitation of using (4-bromobenzyl)(4,6-dimethyl-2-pyrimidinyl)cyanamide is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on (4-bromobenzyl)(4,6-dimethyl-2-pyrimidinyl)cyanamide. One area of interest is its potential use as an anti-cancer agent in combination with other chemotherapy drugs. Another area of interest is its potential use as an anti-inflammatory agent in the treatment of various inflammatory diseases. Further studies are also needed to fully understand the mechanism of action of (4-bromobenzyl)(4,6-dimethyl-2-pyrimidinyl)cyanamide and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, (4-bromobenzyl)(4,6-dimethyl-2-pyrimidinyl)cyanamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of (4-bromobenzyl)(4,6-dimethyl-2-pyrimidinyl)cyanamide in various fields of scientific research.

Synthesis Methods

The synthesis of (4-bromobenzyl)(4,6-dimethyl-2-pyrimidinyl)cyanamide involves the reaction of 4-bromobenzylamine and 4,6-dimethyl-2-pyrimidinyl isocyanate in the presence of a base. The reaction yields (4-bromobenzyl)(4,6-dimethyl-2-pyrimidinyl)cyanamide as a white solid with a high yield.

Scientific Research Applications

(4-bromobenzyl)(4,6-dimethyl-2-pyrimidinyl)cyanamide has been studied for its potential applications in various fields of scientific research. One of the main areas of interest is its use as a potential anti-cancer agent. Studies have shown that (4-bromobenzyl)(4,6-dimethyl-2-pyrimidinyl)cyanamide has cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and liver cancer. (4-bromobenzyl)(4,6-dimethyl-2-pyrimidinyl)cyanamide has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines.

properties

IUPAC Name

(4-bromophenyl)methyl-(4,6-dimethylpyrimidin-2-yl)cyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN4/c1-10-7-11(2)18-14(17-10)19(9-16)8-12-3-5-13(15)6-4-12/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZGPIRGKXHIWSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N(CC2=CC=C(C=C2)Br)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromobenzyl)(4,6-dimethylpyrimidin-2-yl)cyanamide

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